4-[(5-Methoxy-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol
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Overview
Description
4-[(5-Methoxy-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-[(5-Methoxy-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. Various synthetic pathways, such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction, have been employed to prepare benzothiazole derivatives . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
4-[(5-Methoxy-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[(5-Methoxy-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(5-Methoxy-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with microbial cell wall synthesis, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological system .
Comparison with Similar Compounds
4-[(5-Methoxy-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol can be compared with other benzothiazole derivatives, such as:
2-(1,3-Benzothiazol-2-ylthio)succinic acid: Used as a catalyst and ligand in organic synthesis.
2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-phenyl-1: Another benzothiazole derivative with similar applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for a variety of applications.
Properties
Molecular Formula |
C14H18N2O2S |
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Molecular Weight |
278.37 g/mol |
IUPAC Name |
4-[(5-methoxy-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C14H18N2O2S/c1-18-11-6-7-13-12(8-11)16-14(19-13)15-9-2-4-10(17)5-3-9/h6-10,17H,2-5H2,1H3,(H,15,16) |
InChI Key |
PRPCZUGUVCHHFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3CCC(CC3)O |
Origin of Product |
United States |
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